In Vivo Potency Reversal vs. Cantharidin
In vitro, the potency sequence for PP1/PP2A inhibition is cantharidin (CA) > endothall > ETA. However, in vivo, this order is reversed, with ETA being the most potent inhibitor (ETA > CA > endothall) [1]. This reversal is attributed to the superior cell membrane permeability of ETA [1]. Only ETA, but not CA or endothall, induced marked morphological changes (cell rounding, detachment, actin reorganization) in 3T3 fibroblasts, confirming its enhanced intracellular activity [1].
| Evidence Dimension | In vitro vs. In vivo PP1/PP2A Inhibition Potency |
|---|---|
| Target Compound Data | In vivo potency: ETA > CA > endothall |
| Comparator Or Baseline | In vitro potency: CA > endothall > ETA |
| Quantified Difference | Complete reversal of potency rank order between in vitro and in vivo systems. |
| Conditions | Rat hepatic protein phosphatases (in vivo portal vein administration) and 3T3 fibroblast cell culture. |
Why This Matters
This evidence demonstrates that in vitro potency data cannot predict in vivo efficacy for this class, making ETA the preferred choice for experiments requiring intracellular target engagement.
- [1] Erdödi, F., Tóth, B., Hirano, K., Hirano, M., Hartshorne, D. J., & Gergely, P. (1995). Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo. American Journal of Physiology-Cell Physiology, 269(5), C1176-C1184. View Source
